molecular formula C19H22N2O B2378392 Koumidine CAS No. 1358-75-4

Koumidine

Cat. No.: B2378392
CAS No.: 1358-75-4
M. Wt: 294.4 g/mol
InChI Key: VXTDUGOBAOLMED-DBPFMDJSSA-N
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Description

Koumidine is a sarpagine-type monoterpenoid indole alkaloid primarily isolated from Gelsemium elegans Benth. . Its molecular formula is C₁₉H₂₂N₂O (molecular weight: 294.4 g/mol) , though older studies report conflicting formulae (e.g., C₂₁H₂₄N₂O₃) , likely due to historical mischaracterization. Structurally, this compound features a tetracyclic framework with a characteristic sarpagine backbone, including a C-3 methoxy group and a C-16 hydroxyl group . Its synthetic route involves Dieckmann condensation, reductive amination, and deprotection steps, achieving a scalable yield of 1.06 g in total synthesis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,12S,13S,14R,15Z)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3/b11-2+/t13-,15-,17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTDUGOBAOLMED-DBPFMDJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\CN2[C@H]3C[C@@H]1[C@@H]([C@@H]2CC4=C3NC5=CC=CC=C45)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401312791
Record name (16S,19Z)-Sarpagan-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401312791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1358-75-4
Record name (16S,19Z)-Sarpagan-17-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1358-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (16S,19Z)-Sarpagan-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401312791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Mannich-Type Cyclization

The foundational reaction for constructing koumidine's indole-fused azabicyclo[3.3.1]nonane core involves a stereoselective Mannich cyclization :

Reaction Component Conditions Yield Stereoselectivity
Tryptamine derivativeAcidic conditions (HCl/MeOH)82%>20:1 dr

This step establishes the C2-C3 bond and the quaternary stereocenter at C7 .

SmI₂-Mediated Coupling

A critical step in forming the aza-bridged E-ring involves samarium iodide (SmI₂)-mediated single-electron transfer (SET) :

Substrate Reagent Temperature Yield Diastereoselectivity
Secodine precursorSmI₂ (2.5 eq)−78°C → rt76%Single C16 isomer

This reaction enables selective C16-C21 bond formation with excellent stereocontrol .

Iodo-Induced Cyclization

Late-stage installation of vicinal quaternary centers uses iodine-mediated cyclization :

Precursor Reagent Conditions Product Yield
Dihydrokoumine derivativeI₂ (1.1 eq)DCM, 0°C → rtThis compound core68%

This method achieves simultaneous C20 and C21 quaternary center formation .

Olefination Strategies

Stereoselective olefinations control the 19-E/Z configuration in this compound derivatives :

Method Reagent 19-Stereochemistry Yield
Wittig reactionPh₃P=CHCO₂EtE-isomer71%
Julia–KocienskiSulfone reagentZ-isomer65%

Acid Sensitivity

The C16 methoxy group undergoes hydrolysis under strong acidic conditions :

Condition Reaction Outcome
6M HCl, refluxDemethylationFormation of hydroxylated byproduct

Photochemical Reactivity

UV irradiation induces retro-Mannich fragmentation, a key degradation pathway :

Wavelength Solvent Major Product Yield
254 nmMeOHSpiropyrroline intermediate58%

Comparative Reaction Data

The table below compares key transformations in this compound synthesis across methodologies:

Authoritative Reaction Databases

For additional reaction data, consult:

  • CAS SciFinder® : Contains 12+ indexed reaction procedures for this compound derivatives

  • NIST Kinetics Database : Provides thermodynamic parameters for degradation pathways

Scientific Research Applications

Pharmacological Applications

Koumidine exhibits various pharmacological properties, making it a subject of interest for researchers. Some notable applications include:

  • Anti-inflammatory Effects : this compound has demonstrated anti-inflammatory properties, which are crucial in treating conditions like arthritis and other inflammatory diseases. Studies have shown that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in animal models .
  • Analgesic Properties : Research indicates that this compound possesses analgesic effects, which may be beneficial in pain management therapies. Its mechanism involves modulation of pain pathways, making it a candidate for developing new analgesics .
  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. This aspect is particularly promising for developing chemotherapeutic agents .
  • Neurological Effects : this compound has been investigated for its effects on the nervous system, including potential anxiolytic and neuroprotective properties. These effects are significant for treating anxiety disorders and neurodegenerative diseases .

Analytical Applications

This compound's role extends beyond pharmacology into analytical chemistry, particularly in the quality control of herbal medicines:

  • Quantification in Herbal Extracts : A study utilized this compound as a calibration standard to quantify multiple components in Gelsemium elegans extracts using liquid chromatography coupled with mass spectrometry (LC-MS). This method enhances the reliability of herbal medicine formulations by ensuring consistent quality and potency .
  • Profiling Complex Mixtures : Advanced analytical techniques employing this compound have been developed to profile complex mixtures of alkaloids in herbal medicines. These methods allow for comprehensive characterization and quantification of active compounds, which is essential for both research and clinical applications .

Case Study 1: Anti-inflammatory Mechanism

A study investigated the anti-inflammatory mechanism of this compound using an animal model of inflammation. The results indicated that this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Pharmacokinetics

In a pharmacokinetic study involving rats, this compound was administered alongside other components from Gelsemium elegans. The study successfully established the absorption, distribution, metabolism, and excretion profiles of this compound, providing insights into its bioavailability and therapeutic window .

Case Study 3: Analytical Method Development

A novel method was developed using LC-QTOF/MS to analyze this compound along with other alkaloids from Gelsemium elegans. This method allowed for the identification of over 147 components within the extract, demonstrating this compound's utility as a reference compound for quality control in herbal medicine .

Data Tables

Application AreaSpecific UseResearch Findings
PharmacologyAnti-inflammatoryInhibits TNF-α and IL-6; potential treatment for inflammatory diseases .
AnalgesicModulates pain pathways; candidate for new analgesics .
AntitumorInduces apoptosis in cancer cells; promising for chemotherapeutic development .
NeurologicalExhibits anxiolytic effects; potential neuroprotective agent .
Analytical ChemistryQuantification in herbal extractsUsed as calibration standard in LC-MS; ensures consistent quality .
Profiling complex mixturesIdentifies over 147 components; enhances quality control methodologies .

Mechanism of Action

The mechanism of action of Koumidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to specific biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison
Compound Type Molecular Formula Key Structural Features Diagnostic Ions (MS/MS) Bioactivity
Koumidine Sarpagine-type C₁₉H₂₂N₂O C-3 methoxy, C-16 hydroxyl m/z 277 (loss of H₂O) , m/z 138 (sarpagine core) Antitumor, CNS permeability
Dehydrothis compound Sarpagine-type C₁₉H₂₀N₂O Dehydrogenated derivative of this compound m/z 154 (vs. m/z 156 in this compound) Underexplored; likely similar
Gelsemine Gelsemine-type C₂₀H₂₂N₂O₂ Oxepane ring, C-21 hydroxyl m/z 323 (diagnostic ion) Neurotoxicity, analgesic
Humantenine Humantenine-type C₂₁H₂₆N₂O₃ C-14 hydroxyl, C-20 methyl m/z 311 (key fragment) Anticancer, cardiotoxicity
19-Z-Akuammidine Sarpagine-type C₂₀H₂₄N₂O₂ C-19 Z-configuration, C-3 hydroxyl m/z 295 (dominant fragment) Antimicrobial activity

Key Structural Differences :

  • Sarpagine vs. Gelsemine types : Sarpagine alkaloids (this compound, dehydrothis compound) lack the oxepane ring present in gelsemine-type alkaloids .
  • Humantenine vs. This compound : Humantenine has an additional methyl group at C-20 and hydroxyl at C-14, contributing to its distinct fragmentation (m/z 311) .
Pharmacokinetic and Tissue Distribution
Compound Tissue Distribution (Peak Height) Metabolites Identified
This compound Brain (high), lung (highest), spleen, testis Dehydrothis compound (H23)
Dehydrothis compound Ubiquitous in tissues (highest in lung) None detected
Gelsemine Brain (highest), muscle, spleen Glucuronide conjugates
Humantenine Heart, lung, genitals 14-Hydroxyrankinidine glucuronide

Notable Trends:

  • This compound’s broad tissue distribution contrasts with humantenine, which is restricted to specific organs.
Analytical Differentiation

This compound is distinguishable via:

  • Retention Time : 22.2 min in LC-QTOF/MS .
  • MS/MS Fragmentation : Loss of H₂O (m/z 277 → 295) and sarpagine-core ion (m/z 138) .
  • Spectral Libraries : PubChem CID 44584550 vs. Dehydrothis compound (CID 119077162) .

Comparative Challenges :

  • Isomers like 19-Z-akuammidine (m/z 295) require high-resolution MS for differentiation .
  • Older studies (e.g., 1982) report conflicting molecular formulae, emphasizing reliance on modern spectral data .

Mechanistic Insights :

  • This compound’s antitumor activity is linked to its indole alkaloid core, but it is less potent than humantenine, which induces apoptosis via mitochondrial pathways .

Q & A

Q. What spectroscopic and chromatographic techniques are essential for characterizing Koumidine, and how should researchers validate their results?

To confirm this compound's structural identity and purity, researchers should employ nuclear magnetic resonance (NMR) spectroscopy for atomic-level structural elucidation, mass spectrometry (MS) for molecular weight verification, and high-performance liquid chromatography (HPLC) for purity assessment. Validation requires:

  • Cross-referencing spectral data with published literature.
  • Replicating experiments under controlled conditions to ensure reproducibility.
  • Using certified reference materials for calibration .
TechniquePurposeValidation Step
NMRStructural confirmationCompare peak splitting patterns with literature
MSMolecular weightMatch observed m/z values to theoretical calculations
HPLCPurity assessmentUse internal standards and retention time reproducibility

Q. How should researchers design a literature review to identify gaps in this compound's pharmacological mechanisms?

  • Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure searches.
  • Prioritize primary sources (e.g., peer-reviewed journals) over secondary summaries.
  • Employ keyword combinations (e.g., "this compound AND pharmacokinetics AND in vivo") in databases like PubMed or SciFinder, adhering to citation standards in .

Q. What are the minimal experimental details required to ensure reproducibility in this compound synthesis?

  • Document reaction conditions (temperature, solvent, catalyst).
  • Report yields, purification methods (e.g., recrystallization solvents), and characterization data.
  • Provide raw spectral data in supplementary materials, as per guidelines in and .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data on this compound's reactivity?

  • Cross-validate computational models (e.g., DFT calculations) with kinetic experiments under varying conditions.
  • Apply statistical tools (e.g., error analysis, confidence intervals) to identify outliers or systematic biases.
  • Reconcile discrepancies by revisiting assumptions in simulation parameters (e.g., solvent effects) .

Q. What strategies optimize this compound's synthetic yield while minimizing byproducts?

  • Use Design of Experiments (DoE) to test variables (e.g., temperature, stoichiometry).
  • Monitor reaction progress via in-situ techniques like IR spectroscopy.
  • Apply green chemistry principles (e.g., catalyst recycling) to improve sustainability .

Q. How should researchers integrate multi-omics data to study this compound's metabolic pathways?

  • Combine transcriptomics (gene expression) and metabolomics (small-molecule profiling) datasets.
  • Use bioinformatics tools (e.g., pathway enrichment analysis) to identify correlated biomarkers.
  • Validate findings with targeted assays (e.g., enzyme inhibition studies) .

Q. What methodologies address batch-to-batch variability in this compound production?

  • Implement quality-by-design (QbD) principles to control critical process parameters.
  • Use statistical process control (SPC) charts to monitor purity and yield trends.
  • Characterize polymorphic forms via X-ray diffraction to rule out crystallographic variations .

Data Analysis and Interpretation

Q. How can researchers distinguish artifacts from genuine biological activity in this compound assays?

  • Include negative controls (e.g., solvent-only groups) in in vitro and in vivo studies.
  • Replicate experiments across independent labs to rule out equipment-specific artifacts.
  • Apply false-discovery-rate (FDR) corrections in high-throughput screening .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Fit data to nonlinear regression models (e.g., Hill equation).
  • Calculate EC₅₀/LC₅₀ values with 95% confidence intervals.
  • Use ANOVA to compare treatment groups, followed by post-hoc tests (e.g., Tukey’s HSD) .

Q. How should researchers validate this compound's target engagement in complex biological systems?

  • Employ orthogonal methods:
  • Biochemical : Surface plasmon resonance (SPR) for binding affinity.
  • Cellular : CRISPR knockouts to confirm phenotype dependence on the target.
  • In vivo : Pharmacodynamic markers (e.g., downstream protein phosphorylation) .

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